4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
CAS No.: 1105192-39-9
Cat. No.: VC2786629
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105192-39-9 |
|---|---|
| Molecular Formula | C9H8N2O2S |
| Molecular Weight | 208.24 g/mol |
| IUPAC Name | 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N2O2S/c1-6-7(8(12)13)14-9(10-6)11-4-2-3-5-11/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | CSUNGMDSKKLZIC-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)O |
| Canonical SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)O |
Introduction
4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a complex organic compound that combines a thiazole ring with a pyrrole moiety and a carboxylic acid functional group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique structural features and potential biological activities.
Biological Activities
While specific biological activities of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas, including antimicrobial and anticancer activities. The presence of both thiazole and pyrrole rings, known for their bioactive properties, suggests potential applications in drug discovery.
Chemical Applications
In materials science, thiazole-based compounds are explored for their optical and electronic properties. The incorporation of a pyrrole ring could enhance these properties, making such compounds interesting for advanced materials applications.
Suppliers and Availability
4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid or its analogs are available from specialized chemical suppliers. Companies like BLD Pharm offer related compounds, which can be used as starting materials for further synthesis .
Research Findings and Future Directions
Research on 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is limited, but studies on similar compounds suggest potential in medicinal chemistry and materials science. Future research should focus on exploring its biological activities and optimizing its synthesis for large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume